molecular formula C10H15BrClNO B1449495 2-Bromo-5-ethoxy-4-methylbenzylamine hydrochloride CAS No. 2203940-76-3

2-Bromo-5-ethoxy-4-methylbenzylamine hydrochloride

Cat. No. B1449495
M. Wt: 280.59 g/mol
InChI Key: WEKXVBNYCRDKRJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of ‘2-Bromo-5-ethoxy-4-methylbenzylamine hydrochloride’ is C10H15BrClNO. The molecular weight is 280.59 .

Scientific Research Applications

Overview of Compound and Research Relevance

2-Bromo-5-ethoxy-4-methylbenzylamine hydrochloride does not appear directly in the literature under this precise chemical name within the scope of available research. However, derivatives of bromo-substituted benzylamines and their applications in scientific research are well-documented. These compounds, including various brominated benzylamine derivatives, have been explored for their potential in medicinal chemistry, including their role as intermediates in organic synthesis, and for their biological activities. The significance of such compounds in research lies in their structural diversity and potential biological activities, leading to applications in drug discovery and development.

Synthetic Applications and Methodologies

The synthesis of bromo-substituted benzylamines often involves halogenation reactions, where bromine acts as a key reagent to introduce bromo groups into benzylamine structures. These reactions are crucial for creating intermediates that can be further modified for the synthesis of more complex molecules. For example, the work by Wang Ling-ya (2015) discusses the synthesis of N,N-Dimethyl-4-nitrobenzylamine, highlighting the importance of bromo derivatives in the preparation of intermediates for pharmaceutical applications Wang Ling-ya, 2015.

Biological Activities and Potential Applications

Bromo-substituted benzylamines and their derivatives are investigated for various biological activities. For instance, bromophenol derivatives isolated from marine algae have been studied for their radical scavenging activity, suggesting antioxidant properties Ke-kai Li et al., 2012. Such antioxidant properties are of interest for potential applications in food and pharmaceutical fields as natural antioxidants. Additionally, compounds containing the ethylenediamine moiety, similar in structure to some bromo-substituted benzylamines, have shown cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications M. Musa et al., 2014.

properties

IUPAC Name

(2-bromo-5-ethoxy-4-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-3-13-10-5-8(6-12)9(11)4-7(10)2;/h4-5H,3,6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKXVBNYCRDKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-ethoxy-4-methyl-benzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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